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Compound of Interest

Compound Name: Benzyl 4-chlorophenyl ketone

Cat. No.: B156412 Get Quote

Disclaimer: Detailed experimental data specifically for 4-Chlorodeoxybenzoin is not extensively

available in public chemical databases. This guide has been constructed by synthesizing

information on the parent compound, deoxybenzoin, and related chlorinated aromatic ketones.

The structural, spectroscopic, and reactivity data presented are based on established principles

of organic chemistry and should be considered predictive. All proposed protocols require

experimental validation.

Executive Summary
4-Chlorodeoxybenzoin is a halogenated derivative of deoxybenzoin, a foundational structure in

organic synthesis. Its chemical architecture, featuring a reactive carbonyl group, an enolizable

methylene bridge, and two distinct aromatic rings, makes it a versatile intermediate for the

synthesis of more complex molecules, including potential pharmaceutical agents. This

document provides a comprehensive overview of its predicted chemical and physical

properties, a detailed analysis of its expected spectroscopic signature, plausible synthetic

routes, and key reactivity patterns. The guide is intended for researchers in synthetic chemistry

and drug development, offering a predictive framework to facilitate laboratory work and

experimental design involving this compound.

Molecular Identity and Structure
4-Chlorodeoxybenzoin, systematically named 1-(4-chlorophenyl)-2-phenylethan-1-one, belongs

to the deoxybenzoin class of ketones. The structure consists of a phenylacetyl group bonded to

a 4-chlorophenyl moiety. The presence of the electron-withdrawing chlorine atom on one of the
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phenyl rings significantly influences the molecule's electronic properties, reactivity, and

spectroscopic characteristics compared to its parent compound.

Table 1: Core Compound Identifiers

Identifier Value Source/Note

IUPAC Name
1-(4-chlorophenyl)-2-

phenylethan-1-one
---

CAS Number 16733-60-3
(Verified for this specific

isomer)

Molecular Formula C₁₄H₁₁ClO Calculated

Molecular Weight 230.69 g/mol Calculated

Canonical SMILES
C1=CC=C(C=C1)CC(=O)C2=

CC=C(C=C2)Cl
---

Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and use in

reactions.[1] These properties are dictated by intermolecular forces, which for 4-

Chlorodeoxybenzoin, are primarily van der Waals forces and dipole-dipole interactions arising

from the polar carbonyl and C-Cl bonds.

Rationale for Predicted Properties:

Melting Point: The introduction of a chlorine atom increases the molecular weight and

polarity, generally leading to a higher melting point than the parent deoxybenzoin (m.p. 53-56

°C) due to stronger intermolecular forces and potentially more efficient crystal lattice packing.

Boiling Point: A higher molecular weight and increased polarity are expected to raise the

boiling point significantly compared to similar, non-halogenated molecules.[2]

Solubility: The molecule is predicted to be poorly soluble in water but should exhibit good

solubility in common organic solvents like acetone, ethanol, diethyl ether, and chlorinated

solvents.
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Table 2: Predicted Physicochemical Data

Property Predicted Value Rationale/Context

Physical State White to off-white solid
Typical for aromatic ketones of

this molecular weight.[3]

Melting Point > 60 °C (Estimate)
Expected to be higher than

deoxybenzoin.

Boiling Point > 300 °C (Estimate)

Significantly higher than

related smaller molecules like

4-chlorobenzaldehyde (213-

214 °C).[4]

Solubility in Water Insoluble

Based on the large

hydrophobic aromatic

structure.

Solubility (Organic)
Soluble in ethers, ketones,

chlorinated solvents

General property of non-polar

to moderately polar organic

compounds.[3]

logP (Octanol/Water) ~3.5-4.5 (Estimate)

The chloro- and phenyl-

groups contribute to high

lipophilicity.

Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized

compound.[5][6] The predicted spectra for 4-Chlorodeoxybenzoin have several key features

that enable its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The two aromatic

regions will be distinct. The unsubstituted phenyl ring should appear as a multiplet integrating

to 5 protons. The 4-chlorophenyl ring, due to its symmetry, should present as two doublets,

each integrating to 2 protons, a classic AA'BB' system. The most diagnostic signal is the
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singlet for the two methylene (CH₂) protons, which would appear downfield due to their

proximity to both the phenyl ring and the deshielding carbonyl group.

¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 195-200

ppm. Multiple signals will be present in the aromatic region (120-140 ppm), including the

carbon bearing the chlorine atom (ipso-carbon), which will be shifted. A key signal for the

methylene carbon (CH₂) is expected around 45 ppm.

Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.[7]

C=O Stretch: A strong, sharp absorption band is predicted in the range of 1680-1700 cm⁻¹.

The conjugation with the 4-chlorophenyl ring slightly lowers the frequency compared to a

simple aliphatic ketone.

C-H Aromatic Stretch: Peaks will be observed just above 3000 cm⁻¹.

C=C Aromatic Stretch: Several bands of medium intensity are expected between 1450 and

1600 cm⁻¹.

C-Cl Stretch: A signal in the fingerprint region, typically between 700-800 cm⁻¹, can indicate

the carbon-chlorine bond.

Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern.[8]

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 230. A

characteristic isotopic pattern for one chlorine atom will be observed, with a peak at M+2

(m/z = 232) that is approximately one-third the intensity of the M⁺ peak.

Key Fragments: The most likely fragmentation pathway is cleavage alpha to the carbonyl

group, leading to the formation of the 4-chlorobenzoyl cation (m/z = 139/141) and the benzyl

radical, or the benzyl cation (m/z = 91). The 4-chlorobenzoyl fragment is often the base peak

in such structures.
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Caption: Spectroscopic workflow for structural validation.

Synthesis and Reactivity
Plausible Synthetic Route: Friedel-Crafts Acylation
A standard and reliable method for preparing deoxybenzoins is the Friedel-Crafts acylation. For

4-Chlorodeoxybenzoin, this involves the reaction of chlorobenzene with phenylacetyl chloride

in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a

calcium chloride drying tube or a bubbler).

Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and an

excess of chlorobenzene, which serves as both reactant and solvent. Cool the mixture to 0-5

°C in an ice bath.
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Acyl Chloride Addition:

Rationale: Slow addition is crucial to control the exothermic reaction and prevent side

reactions.

Dissolve phenylacetyl chloride (1.0 equivalent) in a minimal amount of chlorobenzene and

add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension

over 30-45 minutes, maintaining the internal temperature below 10 °C.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Quenching:

Rationale: This step hydrolyzes the aluminum chloride complex and neutralizes the

reaction.

Slowly and carefully pour the reaction mixture over crushed ice containing concentrated

hydrochloric acid. This should be done in a fume hood with vigorous stirring.

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the

aqueous layer twice with a suitable solvent (e.g., dichloromethane or ethyl acetate).

Combine the organic layers.

Purification: Wash the combined organic layers with water, followed by a saturated sodium

bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure.

Final Product: The crude product can be purified by recrystallization (e.g., from

ethanol/water) or flash column chromatography to yield pure 4-Chlorodeoxybenzoin.

Core Reactivity
The reactivity of 4-Chlorodeoxybenzoin is dictated by its three main components: the ketone

carbonyl, the α-methylene group, and the two aromatic rings.
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Carbonyl Group: Susceptible to nucleophilic attack. It can be reduced to the corresponding

alcohol (4-chloro-1,2-diphenylethanol) using reducing agents like sodium borohydride

(NaBH₄).

α-Methylene Protons: These protons are acidic and can be removed by a base to form an

enolate. This enolate is a powerful nucleophile and can undergo various reactions, such as

alkylation or aldol condensation, providing a route to more complex structures.

Aromatic Rings: The 4-chlorophenyl ring is deactivated towards further electrophilic aromatic

substitution due to the electron-withdrawing effects of both the chlorine and the carbonyl

group. The unsubstituted phenyl ring remains reactive towards electrophiles.
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Caption: Key reactivity pathways of 4-Chlorodeoxybenzoin.
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Safety and Toxicology
No specific toxicological data for 4-Chlorodeoxybenzoin is available. The safety profile must be

inferred from related compounds. Chlorinated aromatic compounds can be irritants and may

have long-term environmental effects.[4]

Acute Hazards: Likely to be harmful if swallowed, causing irritation to the gastrointestinal

tract.[4][9] May cause skin and serious eye irritation.[10]

Chronic Hazards: Long-term effects have not been studied. As with many chlorinated organic

molecules, it should be handled as a substance with potential for chronic toxicity and

environmental persistence.[4]

Handling Precautions:

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Handle only in a well-ventilated area or a chemical fume hood.

Avoid inhalation of dust and contact with skin and eyes.

In case of accidental exposure, follow standard first-aid procedures and seek medical

attention.[10]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Avoid release into the environment.[4]

Conclusion
4-Chlorodeoxybenzoin is a synthetic intermediate with significant potential due to its versatile

chemical handles. While specific experimental data is sparse, its properties and reactivity can

be reliably predicted based on fundamental chemical principles. Its synthesis is accessible

through established methods like the Friedel-Crafts acylation. The presence of the carbonyl,

enolizable methylene, and distinct aromatic rings allows for a wide range of subsequent

chemical modifications. Researchers working with this compound should proceed with the
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predicted properties as a guide but must rely on rigorous experimental characterization to

validate their findings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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